molecular formula C12H9F3N2O3 B8337719 2-Cyano-5-ethoxalylaminobenzotrifluoride

2-Cyano-5-ethoxalylaminobenzotrifluoride

Cat. No.: B8337719
M. Wt: 286.21 g/mol
InChI Key: UQFMEJJKWIFYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-ethoxalylaminobenzotrifluoride is a benzotrifluoride derivative characterized by a trifluoromethyl group (-CF₃) attached to a benzene ring, with additional functional groups: a cyano (-CN) group at the 2-position and an ethoxalylamino (-NHCOCO₂Et) substituent at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing trifluoromethyl and cyano groups, which enhance stability and reactivity, and the ethoxalylamino moiety, which may facilitate hydrogen bonding or serve as a synthetic handle for further derivatization .

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

ethyl 2-[4-cyano-3-(trifluoromethyl)anilino]-2-oxoacetate

InChI

InChI=1S/C12H9F3N2O3/c1-2-20-11(19)10(18)17-8-4-3-7(6-16)9(5-8)12(13,14)15/h3-5H,2H2,1H3,(H,17,18)

InChI Key

UQFMEJJKWIFYLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

Substituent Effects: Trifluoromethyl and Cyano Groups

  • 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1): This compound shares a trifluoromethoxy (-OCF₃) group and a chloro (-Cl) substituent on the benzene ring. Unlike the cyano group in the target compound, the chloro substituent is less electron-withdrawing, reducing electrophilicity at the aromatic ring. The trifluoromethoxy group enhances lipophilicity but may reduce metabolic stability compared to the trifluoromethyl group in 2-cyano-5-ethoxalylaminobenzotrifluoride .
  • However, bromine’s larger atomic radius may lead to steric hindrance in substitution reactions, whereas the cyano group’s compact structure favors nucleophilic aromatic substitution .

Functional Group Comparisons

  • N,N,N',N'-Tetramethyl-1,8-naphthalenediamine: This compound features amine groups that contrast with the ethoxalylamino group in the target molecule.
  • Tributyltin Fluoride: As an organotin compound, tributyltin fluoride exhibits biocidal properties but raises toxicity concerns. In contrast, this compound’s fluorine-rich structure likely reduces toxicity while maintaining bioactivity, aligning with trends in agrochemical design .

Pharmaceutical Relevance

  • Lenvatinib Intermediate: Lenvatinib, a tyrosine kinase inhibitor, contains trifluoromethyl and aromatic amine groups.

Data Table: Key Properties of Compared Compounds

Compound Name Key Substituents Reactivity Highlights Potential Applications
This compound -CF₃, -CN, -NHCOCO₂Et Electrophilic aromatic substitution Pharmaceuticals, agrochemicals
2-Chloro-5-(trifluoromethoxy)benzoyl chloride -Cl, -OCF₃, -COCl Acylation reactions Polymer intermediates
4-Bromopyridazine -Br Nucleophilic substitution Heterocyclic synthesis
Lenvatinib Intermediate -CF₃, aromatic amines Kinase inhibition Anticancer drug development

Research Findings and Limitations

  • Toxicity Profile : Fluorine substituents likely reduce bioaccumulation risks compared to tin-based compounds (e.g., tributyltin fluoride), though in vivo studies are needed for confirmation.
  • Knowledge Gaps: Direct comparative data on solubility, thermal stability, and catalytic activity are absent in open literature, necessitating further experimental validation.

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